molecular formula C57H106O8 B1484544 Diricinoleoyl-stearoyl-glycerol CAS No. 303082-20-4

Diricinoleoyl-stearoyl-glycerol

Cat. No.: B1484544
CAS No.: 303082-20-4
M. Wt: 919.4 g/mol
InChI Key: XYNYPTDVITZXOS-KKTJMSFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diricinoleoyl-stearoyl-glycerol is a triacylglycerol compound found in castor oil. It consists of one stearic acid and two ricinoleic acid molecules esterified to a glycerol backbone. This compound is part of a larger family of acylglycerols, which are essential components of various biological and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diricinoleoyl-stearoyl-glycerol can be synthesized through the esterification of glycerol with stearic acid and ricinoleic acid. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, this compound is often produced through the glycerolysis of castor oil. This process involves the reaction of castor oil with glycerol in the presence of an alkaline catalyst such as sodium hydroxide or potassium hydroxide. The reaction is conducted at elevated temperatures (around 200-250°C) to achieve high yields of the desired triacylglycerol .

Chemical Reactions Analysis

Types of Reactions: Diricinoleoyl-stearoyl-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diricinoleoyl-stearoyl-glycerol has several applications in scientific research:

Mechanism of Action

The mechanism of action of diricinoleoyl-stearoyl-glycerol involves its interaction with cellular membranes and enzymes. The hydroxyl groups in ricinoleic acid can form hydrogen bonds with membrane lipids, affecting membrane fluidity and permeability. Additionally, the compound can be hydrolyzed by lipases to release free fatty acids, which can then participate in various metabolic pathways .

Comparison with Similar Compounds

  • Diricinoleoyl-oleoyl-glycerol
  • Diricinoleoyl-linoleoyl-glycerol
  • Diricinoleoyl-palmitoyl-glycerol

Comparison: Diricinoleoyl-stearoyl-glycerol is unique due to the presence of both stearic acid and ricinoleic acid. This combination imparts distinct physical and chemical properties, such as higher melting points and specific reactivity patterns. Compared to other similar compounds, this compound exhibits unique interactions with biological membranes and enzymes, making it a valuable compound for various applications .

Properties

IUPAC Name

(Z,7R)-7,19,20,21-tetrahydroxy-19-[(Z,12R)-12-hydroxyoctadec-9-enoyl]nonatriacont-9-ene-18,22-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H106O8/c1-4-7-10-13-14-15-16-17-18-19-20-21-28-33-40-47-52(60)55(63)56(64)57(65,53(61)48-41-34-29-24-22-26-31-38-45-50(58)43-36-11-8-5-2)54(62)49-42-35-30-25-23-27-32-39-46-51(59)44-37-12-9-6-3/h31-32,38-39,50-51,55-56,58-59,63-65H,4-30,33-37,40-49H2,1-3H3/b38-31-,39-32-/t50-,51-,55?,56?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNYPTDVITZXOS-KKTJMSFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)C(C(C(C(=O)CCCCCCCC=CCC(CCCCCC)O)(C(=O)CCCCCCCC=CCC(CCCCCC)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)C(O)C(O)C(O)(C(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC)C(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H106O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

919.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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